5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine structure and properties
5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine structure and properties
An In-Depth Technical Guide to 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and nucleic acid research, the precise control of molecular architecture is paramount. Protected nucleosides are foundational tools that enable the regioselective modification and synthesis of complex bioactive molecules. Among these, 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine stands out as a pivotal intermediate. This molecule is a synthetically modified nucleoside analogue, comprising three key components: the pyrimidine base thymine, an unnatural 2'-deoxy-D-lyxofuranose sugar, and a bulky trityl protecting group at the 5' position.
The significance of this compound lies in its unique stereochemistry and the strategic placement of the trityl group. The lyxose configuration, an epimer of the naturally occurring ribose and xylose sugars, imparts distinct conformational properties that can influence duplex stability and enzymatic recognition when incorporated into oligonucleotides. The 5'-O-trityl group, a cornerstone of nucleoside chemistry, provides robust protection of the primary hydroxyl function, thereby directing subsequent chemical transformations to other positions, primarily the 3'-hydroxyl group. This guide offers a comprehensive technical overview of the structure, properties, synthesis, and applications of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine, designed for researchers, scientists, and professionals in the field of drug development.
Part 1: Molecular Structure and Stereochemistry
The functionality and potential of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine are direct consequences of its distinct molecular structure. A detailed understanding of each component is essential for its effective application.
-
The Thymine Base : As one of the four canonical nucleobases in DNA, thymine (5-methyluracil) provides the molecular recognition framework for hydrogen bonding with adenine. Its presence in this analogue allows for the study of modified nucleic acid structures while maintaining base-pairing fidelity.
-
The 2'-Deoxy-β-D-lyxofuranosyl Moiety : This component represents the core structural deviation from natural nucleosides. Unlike the 2'-deoxy-D-ribose found in DNA, the lyxofuranose sugar has a different stereochemical arrangement. Specifically, the hydroxyl group at the 3' position is oriented 'up' (cis to the C5' substituent), whereas in deoxyribose, it is 'down' (trans). This "lyxo" configuration significantly alters the preferred conformation (sugar pucker) of the furanose ring, which in turn influences the overall geometry of any oligonucleotide it is incorporated into.[1] The β-configuration of the glycosidic bond, linking the C1' of the sugar to the N1 of thymine, is consistent with that of natural nucleosides.
-
The 5'-O-Trityl Protecting Group : The triphenylmethyl (trityl) group is a bulky ether-based protecting group attached to the 5'-hydroxyl of the lyxofuranose sugar.[2] Its primary function is to prevent this primary alcohol from participating in reactions, thus allowing for selective chemistry to be performed on the 3'-hydroxyl group. The trityl group is highly valued for its stability under neutral and basic conditions and its facile removal under mild acidic conditions, a property stemming from the high stability of the resulting triphenylmethyl cation.[3][4] This acid-lability is a critical feature for multi-step synthetic sequences, such as in solid-phase oligonucleotide synthesis.[2]
Conformational Analysis
The stereochemistry of the lyxofuranose ring dictates its conformational preference, a phenomenon known as sugar pucker. While the 2'-deoxyribose of B-DNA predominantly adopts a C2'-endo (South) conformation, the introduction of a cis-oriented hydroxyl group at C3' in lyxonucleosides creates steric constraints that alter this preference. Conformational analysis of related sugar-modified nucleosides suggests that the lyxofuranose moiety may favor different puckers, such as O4'-endo (East), which can impact the helical structure of DNA or RNA duplexes.[1][5] A detailed conformational analysis would typically involve advanced techniques like 2D NMR spectroscopy and computational modeling to precisely determine the conformational equilibrium in solution.[6][7][8]
Part 2: Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The bulky, nonpolar trityl group significantly influences its characteristics compared to its unprotected parent nucleoside.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₈N₂O₅ | [9] |
| Molecular Weight | 484.54 g/mol | [9][10] |
| CAS Number | 55612-11-8 | [9][10] |
| Appearance | White solid | [9] |
| Melting Point | 246-248 °C | [9][10] |
| Optical Rotation ([α]²⁰/D) | -39° (c = 0.5 in DMF) | [9][10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [9] |
The high melting point is indicative of a stable crystalline solid. The introduction of the lipophilic trityl group renders the molecule significantly more soluble in organic solvents like dichloromethane and chloroform compared to the unprotected nucleoside, which is a critical property for its use in organic synthesis and purification by silica gel chromatography.
Spectroscopic characterization is essential for structure verification.
-
¹H and ¹³C NMR : Nuclear Magnetic Resonance (NMR) spectroscopy would provide a detailed map of the proton and carbon environments. Key diagnostic signals would include the anomeric proton (H1'), the sugar protons, the thymine protons (H6 and methyl), and the characteristic aromatic signals of the trityl group between 7.2-7.5 ppm. 2D NMR experiments like COSY and HSQC would be required for unambiguous assignment of all proton and carbon signals.[11][12][13]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, providing definitive proof of the compound's identity.
Part 3: Synthesis and Purification
The synthesis of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is a multi-step process that requires careful control of protecting group chemistry. A general synthetic pathway involves the formation of the nucleoside followed by selective protection of the 5'-hydroxyl group.
Exemplary Protocol: 5'-O-Tritylation of 2'-deoxy-beta-D-lyxofuranosylthymine
This protocol details the final step, which introduces the key protecting group. It is built upon established methodologies in nucleoside chemistry.[3]
Objective: To regioselectively protect the primary 5'-hydroxyl group of 2'-deoxy-beta-D-lyxofuranosylthymine.
Materials:
-
2'-deoxy-beta-D-lyxofuranosylthymine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or DCM/MeOH) for elution
Procedure:
-
Preparation: Dry the starting nucleoside under high vacuum for several hours to remove residual water. All glassware should be flame-dried or oven-dried.
-
Reaction Setup: Dissolve 2'-deoxy-beta-D-lyxofuranosylthymine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add trityl chloride (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of 5-10% methanol in dichloromethane. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-16 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of a small amount of methanol to consume any excess trityl chloride.
-
Work-up: Remove the pyridine under reduced pressure (co-evaporating with toluene can aid this). Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography. The product is typically eluted with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Validation: Collect the fractions containing the pure product, combine, and evaporate the solvent. Dry the resulting white solid under high vacuum. Confirm the structure and purity by NMR and MS analysis.
Causality and Trustworthiness:
-
Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is critical because trityl chloride readily hydrolyzes in the presence of water, which would reduce the yield.[3]
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Regioselectivity: The tritylation reaction is highly selective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl due to the lower steric hindrance of the 5'-position. This is a cornerstone principle of nucleoside protecting group chemistry.[3]
-
Self-Validation: The protocol is self-validating through TLC monitoring, which provides real-time confirmation of the conversion of starting material to a new, less polar product. Final purification via chromatography and characterization by NMR and MS provide definitive proof of identity and purity.
Part 4: Key Reactions and Applications
The primary utility of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is as a versatile intermediate for the synthesis of more complex molecules.
Deprotection: Removal of the Trityl Group
A key reaction is the removal of the trityl group to liberate the 5'-hydroxyl for subsequent steps or to yield the final deprotected nucleoside.
-
Protocol: The trityl group is efficiently cleaved by treatment with a mild acid. A common laboratory procedure involves dissolving the tritylated compound in a solvent like dichloromethane and treating it with 2-3% dichloroacetic acid or trichloroacetic acid for 5-15 minutes at room temperature. Another classic method is treatment with 80% aqueous acetic acid at room temperature for 1-2 hours.[3]
-
Mechanism and Monitoring: The reaction proceeds via the formation of a highly stable trityl carbocation, which is intensely colored (orange/yellow). This colorimetric change serves as a simple and effective visual indicator of successful deprotection and is widely used for monitoring reaction completion, especially in automated oligonucleotide synthesis.[2]
Applications in Research and Development
-
Synthesis of Modified Oligonucleotides: The most prominent application is in the synthesis of oligonucleotides containing a lyxothymidine unit. The free 3'-hydroxyl group can be converted into a phosphoramidite, the standard building block for solid-phase DNA/RNA synthesis. Incorporation of lyxonucleosides allows researchers to probe the structural and functional consequences of altered sugar stereochemistry on DNA duplex stability, protein-DNA interactions, and nuclease resistance.[14][15]
-
Precursor for Bioactive Nucleoside Analogues: Lyxofuranosyl nucleosides themselves have been explored for their biological activities, including antiviral and anticancer properties.[16][17] The title compound serves as a crucial starting material for further modifications at the 3'-position. For instance, activation of the 3'-hydroxyl (e.g., by converting it to a good leaving group like a nosylate) allows for nucleophilic substitution to introduce other functionalities, such as a fluorine atom. This is a key strategy in the synthesis of radiolabeled imaging agents like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), where related thymidine precursors are used.[18]
-
Drug Development and Medicinal Chemistry: The development of nucleoside-based drugs often involves extensive structure-activity relationship (SAR) studies.[19][20][21] 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine provides a platform to create a library of 3'-modified lyxonucleosides, enabling the systematic exploration of how changes in the sugar moiety affect therapeutic efficacy and selectivity.
Conclusion
5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is more than just a chemical compound; it is an enabling tool for advanced research in nucleic acid chemistry and drug discovery. Its unique stereochemistry, combined with the strategic placement of the indispensable trityl protecting group, provides a gateway to synthesizing novel oligonucleotide structures and potential therapeutics. By understanding its structure, properties, and reactivity, researchers can leverage this versatile intermediate to design molecules with tailored conformational and biological properties, pushing the boundaries of what is possible in the development of diagnostics, antiviral agents, and anticancer therapies.
References
-
Gosselin, G., Bergogne, M.C., De Rudder, J., De Clercq, E., & Imbach, J.L. (1986). Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases. Journal of Medicinal Chemistry. [Link]
-
Migawa, M.T., Girardet, J.L., Walker, J.A., et al. (1998). Design, Synthesis, and Antiviral Activity of α-Nucleosides: d- and l-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
-
Migawa, M.T., Girardet, J.L., Walker, J.A., et al. (1997). Design, Synthesis, and Antiviral Activity of r-Nucleosides: D- and L-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
-
Gosselin, G., et al. (1986). Systematic synthesis and biological evaluation of .alpha.- and .beta.-D-lyxofuranosyl nucleosides of the five naturally occurrin. American Chemical Society. [Link]
-
Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report, 13(13). [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. John Wiley & Sons, Inc.[Link]
-
Kohli, V., Blöcker, H., & Köster, H. (1980). The triphenylmethyl (trityl) group and its uses in nucleotide chemistry. Tetrahedron Letters. [Link]
-
Shchepinov, M.S. (2003). Recent Applications of Bifunctional Trityl Groups. Chemical Society Reviews, 32(3), 170-80. [Link]
-
ResearchGate. (2007). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups? [Link]
-
Bala, S. (2014). Synthesis of α-L-Threofuranosyl Nucleosides, Phosphoramidites, and Triphosphates for Synthetic Biology. eScholarship, University of California. [Link]
-
PubChem. 1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Selected correlations obtained by 2D NMR spectroscopy experiments for compound 1. [Link]
-
MilliporeSigma. 5'-O-TRITYL-2'-DEOXY-BETA-D- LYXOFURANOSYLTHYMINE 98%. [Link]
-
Martin-Pintado, N., et al. (2012). Crystal structures of B-DNA with incorporated 2'-deoxy-2'-fluoro-arabino-furanosyl thymines: implications of conformational preorganization for duplex stability. Nucleic Acids Research. [Link]
-
Yun, M., Oh, S.J., Ha, H.J., Ryu, J.S., & Moon, D.H. (2003). High radiochemical yield synthesis of 3'-deoxy-3'-[18F]fluorothymidine using (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-beta-D-threo pentofuranosyl)thymine and its 3-N-BOC-protected analogue as a labeling precursor. Nuclear Medicine and Biology, 30(2), 151-7. [Link]
-
Csernák, T., et al. (1988). Conformational analysis of lipoxin A, lipoxin B and their trans-isomers. Biochimica et Biophysica Acta. [Link]
-
Wishka, D.G., et al. (2021). The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D- erythro-pentofuranosides: enabling practical multi-gram syntheses of 4'-Thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) to support clinical development. Nucleosides, Nucleotides & Nucleic Acids, 40(1), 68-95. [Link]
-
Waldeck, D.H. (Ed.). (1999). Conformational Analysis of Molecules in Excited States. VCH. [Link]
-
Harvey, P.J., et al. (2019). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega. [Link]
-
Houseknecht, J.B., & Lowary, T.L. (2002). Oligofuranosides containing conformationally restricted residues: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(12), 4150-64. [Link]
-
Obika, S., et al. (2007). Synthesis and properties of a 2'-deoxy analogue of trans-3',4'-BNA with an S-type sugar conformation. Nucleic Acids Symposium Series, 51(1), 155-6. [Link]
-
Glemarec, C., et al. (2003). Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1251-4. [Link]
-
Hofer, A., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. ¹H NMR spectra (99.9% D2O, 5 mM) showing the increase in chemical shift... [Link]
-
ResearchGate. Selected 2D NMR correlations for compounds 1–3. [Link]
-
PubChem. 2-Deoxy-beta-D-erythro-pentofuranose. National Center for Biotechnology Information. [Link]
-
ResearchGate. (1990). Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative. [Link]
-
Tsvetkov, Y.E., et al. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Molecules, 28(22), 7604. [Link]
-
PubChem. 2-Vinyl-9-[3-deoxy-beta-d-ribofuranosyl]hypoxanthine. National Center for Biotechnology Information. [Link]
-
Horská, K., et al. (2020). New aromatic 6-substituted 2'-deoxy-9-(β)-d-ribofuranosylpurine derivatives as potential plant growth regulators. Journal of Agricultural and Food Chemistry, 68(2), 539-551. [Link]
-
ChemProDao. (2021). Conformation Analysis of Monosubstituted Cyclohexanes. YouTube. [Link]
-
Dini, C., et al. (2001). Synthesis of analogues of the O-beta-D-ribofuranosyl nucleoside moiety of liposidomycins. Part 2: role of the hydroxyl groups upon the inhibition of MraY. Bioorganic & Medicinal Chemistry Letters, 11(11), 1439-41. [Link]
-
Davidson, C.D., et al. (2016). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PLoS ONE, 11(3), e0151883. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. glenresearch.com [glenresearch.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and properties of a 2'-deoxy analogue of trans-3',4'-BNA with an S-type sugar conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of lipoxin A, lipoxin B and their trans-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. 5'-O-TRITYL-2'-DEOXY-BETA-D-LYXOFURANOSYLTHYMINE | 55612-11-8 [chemicalbook.com]
- 10. 5′-O-三苯代甲基-2′-脱氧-β-D-呋喃来苏糖基胸苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D- erythro-pentofuranosides: enabling practical multi-gram syntheses of 4'-Thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) to support clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High radiochemical yield synthesis of 3'-deoxy-3'-[18F]fluorothymidine using (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-beta-D-threo pentofuranosyl)thymine and its 3-N-BOC-protected analogue as a labeling precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New aromatic 6-substituted 2'-deoxy-9-(β)-d-ribofuranosylpurine derivatives as potential plant growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
